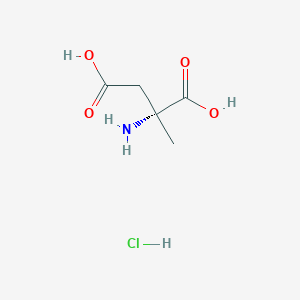

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related chiral compounds, such as (R)- and (S)-4-Amino-3-methylbutanoic acids, has been achieved through enantioselective processes. For instance, dimethyl 3-methylglutarate was hydrolyzed using pig liver esterase to yield methyl (R)-3-methylglutarate, which was subsequently converted to (R)-4-amino-3-methylbutanoic acid through amine formation (Andruszkiewicz, Barrett, & Silverman, 1990). This example demonstrates the general approach to synthesizing similar chiral amino acids, emphasizing the importance of enantioselective catalysis and ester hydrolysis in producing the desired chiral purity.

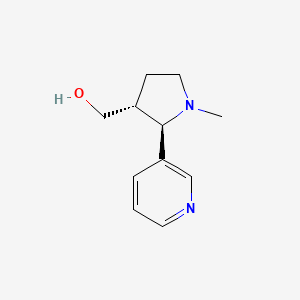

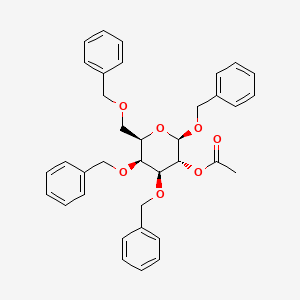

Molecular Structure Analysis

The molecular structure of chiral amino acids, including (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt, plays a crucial role in their chemical behavior and biological activity. Crystal structures of diastereomers, such as those formed with (R)-2-Phenoxypropionic acid, provide insights into the molecular recognition systems that contribute to optical separation and purity. These structures highlight the importance of stereochemistry in pharmaceutical applications (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chiral amino acids like this compound are involved in various chemical reactions, reflecting their functional versatility. For example, the synthesis of (R)- and (S)-3-aminobutanoic acids demonstrates the potential for cyclization and the formation of diastereoisomers, showcasing the reactivity and stereochemical considerations necessary for producing specific enantiomers (Juaristi, Escalante, Lamatsch, & Seebach, 1992).

Scientific Research Applications

Hydrophilic Interaction Chromatography (HIC) in Analytical Chemistry

Hydrophilic interaction chromatography (HILIC) is a pivotal technique for the separation of polar, weakly acidic or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. This method enhances ionization in the electrospray ion source of a mass spectrometer, making it increasingly popular for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC mode complements that in reversed-phase and other modes, making it attractive for two-dimensional applications in analytical chemistry, especially for substances that include "(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt" and its analogues (Jandera, 2011).

Ninhydrin Reaction in Biomedical Sciences

The ninhydrin reaction, which forms Ruhemann's purple (RP) upon reacting with primary amino groups, has broad applications across agricultural, biochemical, clinical, and medical sciences. This reaction's adaptability to manual and automated processes, along with its application to the detection, isolation, and analysis of compounds, underlines its significance in studies involving amino acids, peptides, and proteins, which can include analyses of "this compound" derivatives (Friedman, 2004).

Carbon Capture and Environmental Applications

Amino acid salt solutions, such as "this compound", have been identified as promising CO2 absorbents in carbon capture and storage (CCS) technologies. Their environmental friendliness, lower evaporation, and reduced degradation issues, compared to traditional amine solutions, make them effective in reducing greenhouse gas emissions. This paper reviews developments in CO2 capture using amino acid salts, highlighting their thermodynamics, kinetics, and performance in blended solutions (Zhang et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-methylbutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBBMHAVUNSUND-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

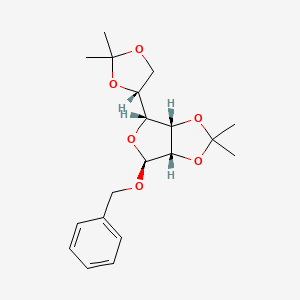

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

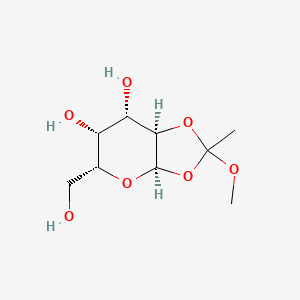

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)